Ethyl 2,4-dihydroxybenzoate

Description

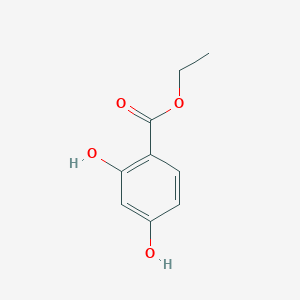

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDIPNLKURUXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356307 | |

| Record name | Ethyl 2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-00-4 | |

| Record name | Ethyl 2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dihydroxybenzoate from Resorcinol

Abstract

Ethyl 2,4-dihydroxybenzoate, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, is a derivative of the highly functionalized resorcinol scaffold. This technical guide provides a comprehensive, field-proven methodology for its synthesis, targeting researchers, chemists, and process development professionals. We will dissect the most reliable and scalable synthetic route: the carboxylation of resorcinol via the Kolbe-Schmitt reaction to yield 2,4-dihydroxybenzoic acid, followed by a classic Fischer esterification. This document emphasizes the causality behind experimental choices, offers detailed, step-by-step protocols, and presents a framework for the characterization and validation of the final product.

Introduction and Strategic Overview

Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic ring, making it susceptible to electrophilic aromatic substitution. The two hydroxyl groups act as powerful ortho-, para-directing activators. The synthesis of ethyl 2,4-dihydroxybenzoate leverages this reactivity in a two-stage process.

-

Carboxylation: The first and most critical step is the regioselective introduction of a carboxyl group onto the resorcinol ring. The Kolbe-Schmitt reaction is the industrial and laboratory standard for this transformation.[1][2] It involves the reaction of a phenoxide with carbon dioxide under pressure.[3] For resorcinol, using a potassium salt (e.g., potassium bicarbonate) preferentially directs the carboxylation to the 4-position, yielding β-resorcylic acid (2,4-dihydroxybenzoic acid).[4][5]

-

Esterification: The resulting carboxylic acid is then converted to its ethyl ester. The Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, is a robust and economical choice.[6][7]

This guide will provide detailed protocols for each stage, including mechanistic insights and safety considerations.

Stage 1: Kolbe-Schmitt Carboxylation of Resorcinol

The Kolbe-Schmitt reaction is a carboxylation process that proceeds by heating an alkali metal phenoxide with carbon dioxide under pressure.[1][8] The choice of alkali metal is crucial for regioselectivity; potassium ions favor para-carboxylation, which is desired for this synthesis.[1]

Mechanistic Rationale

The reaction begins with the deprotonation of resorcinol by a base (potassium bicarbonate, which also serves as a CO₂ source upon heating) to form the more nucleophilic potassium resorcinolate. This phenoxide then attacks carbon dioxide, a weak electrophile. The exact mechanism is complex, but it is believed that a complex between the potassium ion, the phenoxide, and CO₂ forms, which favors electrophilic attack at the electron-rich 4-position, sterically unhindered compared to the 2-position between the two hydroxyls. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Diagram 1: Kolbe-Schmitt Reaction Mechanism

Caption: General mechanism for the acid-catalyzed Fischer esterification.

Detailed Experimental Protocol: Synthesis of Ethyl 2,4-dihydroxybenzoate

Disclaimer: This protocol involves the use of a strong, corrosive acid and flammable solvent. All work should be performed in a well-ventilated fume hood with appropriate PPE.

Reagents and Equipment:

-

2,4-Dihydroxybenzoic Acid (C₇H₆O₄): 7.7 g (0.05 mol)

-

Absolute Ethanol (C₂H₅OH): 100 mL

-

Concentrated Sulfuric Acid (H₂SO₄, 98%): 2 mL

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the 250 mL flask with a reflux condenser in a heating mantle.

-

Reaction: To the flask, add 2,4-dihydroxybenzoic acid (7.7 g) and absolute ethanol (100 mL). [7]Stir to dissolve as much of the acid as possible.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirring mixture. The solution will heat up.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting carboxylic acid is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by about two-thirds using a rotary evaporator.

-

Extraction: Pour the remaining mixture into a separatory funnel containing 100 mL of cold water and 75 mL of ethyl acetate. Shake well and allow the layers to separate.

-

Washing: Drain the aqueous layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (caution: effervescence) and then 50 mL of brine.

-

Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a pale oil or solid, can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel.

Diagram 3: Overall Synthesis Workflow

Caption: Workflow for the two-stage synthesis of the target compound.

Product Characterization and Validation

The identity and purity of the synthesized ethyl 2,4-dihydroxybenzoate must be confirmed through analytical techniques.

| Analytical Technique | Expected Result |

| Appearance | White to off-white crystalline solid. |

| Melting Point | 73-76 °C |

| ¹H NMR (CDCl₃) | δ (ppm): ~10.5 (s, 1H, Ar-OH), ~7.7 (d, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~6.4 (s, 1H, Ar-H), ~5.5 (s, 1H, Ar-OH), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃). Note: Peak positions and multiplicities can vary slightly based on solvent and concentration. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O), ~162 (C-OH), ~158 (C-OH), ~132 (Ar-CH), ~108 (Ar-CH), ~105 (Ar-C), ~103 (Ar-CH), ~62 (-OCH₂), ~14 (-CH₃). [9] |

| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3350 (broad, O-H stretch), ~3000-2850 (C-H stretch), ~1650 (C=O stretch, ester), ~1600, 1500 (C=C aromatic stretch). |

| Mass Spectrometry | (EI+) m/z: 182.06 (M⁺), corresponding to the molecular formula C₉H₁₀O₄. [10] |

Safety and Handling

-

Resorcinol: Harmful if swallowed and irritating to skin and eyes. [11][12]It can cause an allergic skin reaction. [11]It is toxic to aquatic life. [13]Handle with gloves and eye protection in a well-ventilated area. [14]* Potassium Bicarbonate: Generally low hazard, but dust can be irritating.

-

Hydrochloric Acid / Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care using acid-resistant gloves, splash goggles, and a lab coat.

-

Ethanol / Ethyl Acetate: Flammable liquids. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use. [11][12][13][14]

Conclusion

The two-stage synthesis of ethyl 2,4-dihydroxybenzoate from resorcinol, employing a Kolbe-Schmitt carboxylation followed by a Fischer esterification, represents a reliable and well-understood pathway. By carefully controlling reaction parameters such as temperature, reagent stoichiometry, and reaction time, high yields of the desired product can be achieved. The protocols and mechanistic insights provided in this guide offer a robust foundation for researchers in both academic and industrial settings to successfully synthesize and validate this valuable chemical intermediate.

References

-

Wikipedia. Kolbe–Schmitt reaction. Available from: [Link]

-

Grokipedia. Kolbe–Schmitt reaction. Available from: [Link]

-

Organic Chemistry Portal. Kolbe-Schmitt Reaction. Available from: [Link]

-

ResearchGate. Scheme of the synthesis of b-resorcylic acid (2,4-dihydroxybenzoic acid) from resorcinol. Available from: [Link]

-

National Center for Biotechnology Information. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. Available from: [Link]

-

BYJU'S. Kolbe Reaction Mechanism. Available from: [Link]

-

Sciencemadness Discussion Board. 2,4-dihydroxybenzoic acid from resorcinol. Available from: [Link]

-

Wiley Online Library. Organic Base-Mediated Carboxylation of (Hetero)aromatic Compounds Using Supercritical Carbon Dioxide (scCO2). Available from: [Link]

-

ResearchGate. Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions. Available from: [Link]

-

SpectraBase. Ethyl 2,4-dihydroxybenzoate. Available from: [Link]

-

PubChem. Ethyl 2,4-dihydroxybenzoate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

University of Toronto. Fischer Esterification. Available from: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

-

Indian Academy of Sciences. STUDIES IN THE FRIEDEL-CRAFTS REACTION. - Part IV. Available from: [Link]

-

National Center for Biotechnology Information. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Available from: [Link]

-

Asian Journal of Chemistry. Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Available from: [Link]

-

Penta chemicals. Resorcinol - SAFETY DATA SHEET. Available from: [Link]

-

Indian Academy of Sciences. Studies in the friedel-crafts reaction. Available from: [Link]

-

Semantic Scholar. asian journal of chemistry. Available from: [Link]

-

SpringerLink. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

-

University of Windsor. Experiment 10: Fischer Esterification. Available from: [Link]

-

Organic Syntheses. Resorcinol, 4-bromo-. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

Chemistry LibreTexts. Fischer Esterification. Available from: [Link]

-

Techno PharmChem. RESORCINOL MATERIAL SAFETY DATA SHEET. Available from: [Link]

- Google Patents. US4996354A - Preparation of 2,4-dihydroxybenzoic acid.

-

YouTube. Carboxylation of resorcinol (Synthesis). Available from: [Link]

Sources

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - 2,4-dihydroxybenzoic acid from resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. byjus.com [byjus.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Ethyl 2,4-dihydroxybenzoate | C9H10O4 | CID 821388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. technopharmchem.com [technopharmchem.com]

- 14. fishersci.com [fishersci.com]

Biological activities of Ethyl 2,4-dihydroxybenzoate and its derivatives

An In-Depth Technical Guide to the Biological Activities of Ethyl 2,4-dihydroxybenzoate and Its Derivatives

Executive Summary

The 2,4-dihydroxybenzoyl scaffold, exemplified by Ethyl 2,4-dihydroxybenzoate, represents a privileged structure in medicinal chemistry and materials science. Its inherent chemical features, particularly the two hydroxyl groups positioned meta to each other, provide a versatile platform for synthetic modification, leading to a diverse library of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of Ethyl 2,4-dihydroxybenzoate and its related compounds. We delve into their roles as potent enzyme inhibitors, targeting tyrosinase, urease, and cholinesterases, and explore their significant antimicrobial and anticancer properties. A special focus is placed on highly active derivatives such as hydrazide-hydrazones and the closely related, potent isomer Ethyl 3,4-dihydroxybenzoate (EDHB), which exhibits unique prolyl hydroxylase inhibitory activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future investigation into this promising class of compounds.

The 2,4-Dihydroxybenzoyl Scaffold: A Foundation for Bioactivity

The academic and industrial significance of Ethyl 2,4-dihydroxybenzoate stems from the versatile chemical properties of its core 2,4-dihydroxybenzoyl moiety.[1] This structure serves as a foundational building block for a wide array of derivatives with tailored biological functions.

Chemical Structure and Synthetic Rationale

Ethyl 2,4-dihydroxybenzoate is the ethyl ester of 2,4-dihydroxybenzoic acid. The synthesis of this parent compound is typically achieved through a straightforward Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.[1] The true potential of this scaffold lies in the reactivity of the hydroxyl groups at the C2 and C4 positions. These sites are prime targets for functionalization, such as alkylation or acylation, allowing for the systematic synthesis of a library of derivatives to probe structure-activity relationships (SAR).[1] For instance, modifying these hydroxyl groups can profoundly impact a compound's interaction with the active site of a target enzyme.[1]

A particularly fruitful synthetic strategy has been the conversion of the ester into a hydrazide, followed by condensation with various aldehydes or ketones to form hydrazide-hydrazone derivatives. This approach has yielded compounds with potent antimicrobial and antiproliferative activities.[2][3]

Caption: Synthetic pathways from the core scaffold.

Enzyme Inhibition Profiles: A Primary Mechanism of Action

Derivatives of Ethyl 2,4-dihydroxybenzoate have demonstrated remarkable efficacy as inhibitors of several key enzymes implicated in human disease and agricultural processes.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[4] Its inhibition is a primary strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry. The 2,4-dihydroxyphenyl moiety is a key pharmacophore for tyrosinase inhibition, acting as a competitive inhibitor by mimicking the enzyme's natural substrate, L-tyrosine.[5]

Key Derivatives and Data: Researchers have synthesized novel derivatives, such as (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, which exhibit potent inhibitory activity, significantly exceeding that of the standard inhibitor, kojic acid.[6] Chalcone derivatives bearing the 2,4-dihydroxy group have also been identified as powerful inhibitors.[5]

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate | Mushroom Tyrosinase | 17.85 | Competitive | [6] |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom Tyrosinase | 22.84 (vs L-tyrosine) | - | [5] |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 49.08 | - | [6] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay This protocol is designed to quantify the inhibitory effect of a test compound on the enzymatic activity of mushroom tyrosinase.

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

-

Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.

-

Prepare a 1.5 mM solution of L-tyrosine (substrate) in the phosphate buffer.

-

Dissolve the test compound and reference inhibitor (e.g., kojic acid) in DMSO to create stock solutions, followed by serial dilutions in the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 40 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the tyrosinase enzyme solution.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-tyrosine substrate solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Continue to record the absorbance every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(V_control - V_sample) / V_control] * 100.

-

Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

-

Urease Inhibition

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[7] In agriculture, rapid urea hydrolysis leads to significant nitrogen loss and environmental damage. Urease inhibitors are therefore crucial for improving the efficiency of urea-based fertilizers.[8] Dihydroxybenzene derivatives have been identified as effective urease inhibitors.[8][9]

Mechanism of Inhibition: Studies on related dihydroxybenzene compounds suggest they can act as noncompetitive inhibitors. For example, density functional theory (DFT) calculations indicated that 4-bromocatechol binds to a cysteine residue in the mobile flap of the urease enzyme, reducing its flexibility and preventing it from assisting in urea hydrolysis.[8][9] This provides a validated mechanistic hypothesis for how 2,4-dihydroxybenzoate derivatives might function.

Cholinesterase (AChE/BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[10] The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Hydroxybenzoic acids and their derivatives have shown promise as cholinesterase inhibitors, with some compounds interacting with both the catalytic triad and the peripheral anionic site of the enzyme.[10]

Antimicrobial and Antibiotic Potentiation Activities

The 2,4-dihydroxybenzoic acid scaffold is a recurring motif in compounds with significant antimicrobial properties.

Direct Antibacterial and Antifungal Activity

The parent acid, 2,4-dihydroxybenzoic acid, has demonstrated broad-spectrum antimicrobial activity against pathogens like E. coli, S. aureus, and C. albicans.[2][3] Synthetic modification into hydrazide-hydrazone derivatives dramatically enhances this activity.

Key Derivatives and Data: A standout derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide , has shown exceptionally potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 3.91 µg/mL.[2]

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 18 | S. aureus ATCC 43300 (MRSA) | 3.91 | [2][3] |

| 18 | S. aureus ATCC 25923 | 0.48 | [2] |

| 18 * | Enterococcus faecalis ATCC 29212 | 1.95 | [2] |

| 9 † | S. aureus ATCC 43300 (MRSA) | 15.62 | [2] |

*Compound 18: 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide †Compound 9: N'-[(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide

Antibiotic Potentiation via Efflux Pump Inhibition

A critical challenge in modern medicine is multidrug resistance (MDR) in bacteria, often mediated by efflux pumps that expel antibiotics from the cell.[11] Efflux pump inhibitors (EPIs) can restore the efficacy of conventional antibiotics. The isomer Ethyl 3,4-dihydroxybenzoate (EDHB) has been identified as a potent EPI in drug-resistant E. coli.[11][12] While not the 2,4- isomer, its activity provides a strong rationale for exploring 2,4-dihydroxybenzoate derivatives for similar functions.

Mechanism of Action: EDHB potentiates the activity of antibiotics like erythromycin and ciprofloxacin by inhibiting the AcrAB-TolC efflux pump.[11][12] It is believed to act as a competitive or noncompetitive inhibitor, preventing the pump from expelling the antibiotic.[11] Molecular docking studies suggest EDHB binds within the distal binding pocket of the AcrB pump protein.[13]

Caption: Mechanism of efflux pump inhibition.

Experimental Protocol: Ethidium Bromide (EtBr) Efflux Assay This assay measures the ability of a compound to inhibit the efflux of the fluorescent dye EtBr from bacterial cells overexpressing an efflux pump.

-

Cell Preparation:

-

Grow drug-resistant E. coli (e.g., KAM3-AcrB) overnight in nutrient broth.

-

Harvest cells by centrifugation, wash twice with PBS containing 25 mM glucose.

-

Resuspend the cell pellet in the same buffer to an OD₆₀₀ of 0.5.

-

-

Dye Loading:

-

Add EtBr to the cell suspension to a final concentration of 3 µM.

-

Incubate at 37°C for 1 hour in the dark to allow for dye accumulation.

-

-

Efflux Measurement:

-

Centrifuge the loaded cells, discard the supernatant, and resuspend in fresh PBS with glucose.

-

Aliquot the cell suspension into a 96-well black microplate.

-

Add the test compound (e.g., EDHB) or a known EPI (e.g., PAβN) to the wells at the desired concentration.

-

Measure the fluorescence (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 30 minutes using a fluorescence plate reader.

-

-

Interpretation:

-

A decrease in fluorescence over time in the control wells indicates active efflux of EtBr.

-

In the presence of an effective EPI, the rate of fluorescence decrease will be significantly slower, indicating that EtBr is being retained within the cells.

-

Anticancer and Cytotoxic Activities

The structural versatility of the 2,4-dihydroxybenzoate scaffold has been leveraged to develop potent antiproliferative agents.

Antiproliferative Effects and Mechanism

Hydrazide-hydrazone derivatives have emerged as a particularly effective class of anticancer compounds.[2][3]

Key Derivatives and Data: The compound N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide displayed remarkable and selective cytotoxicity against human cancer cell lines, with an exceptionally low IC₅₀ value of 0.77 µM against the glioblastoma cell line LN-229.[2][3] This activity was significantly higher than against normal human embryonic kidney cells (HEK-293), indicating a favorable selectivity index.[2] Further mechanistic studies on related active compounds have shown they can induce cell cycle arrest, trigger depolarization of the mitochondrial membrane, and activate caspases, all hallmarks of apoptosis.[14]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 21 †† | LN-229 (Glioblastoma) | 0.77 | [2][3] |

| 21 †† | HepG2 (Hepatocarcinoma) | 7.81 | [2][3] |

| 21 †† | 769-P (Renal Adenocarcinoma) | 12.39 | [2][3] |

| 21 †† | HEK-293 (Normal Kidney) | >100 | [2] |

††Compound 21: N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide

In Vivo Toxicity Assessment

An essential step in drug development is assessing in vivo toxicity. The Fish Embryo Acute Toxicity (FET) test using zebrafish (Danio rerio) embryos is a validated model for this purpose. Promising anticancer hydrazide-hydrazone derivatives were found to have very low or moderate toxicity in this model, reinforcing their therapeutic potential.[2][3]

Special Case Study: Ethyl 3,4-dihydroxybenzoate (EDHB) and Prolyl Hydroxylase (PHD) Inhibition

While this guide focuses on the 2,4-dihydroxy isomer, the biological activities of its close relative, Ethyl 3,4-dihydroxybenzoate (EDHB), are too significant to ignore and provide critical context for the broader dihydroxybenzoate class. EDHB is a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs).[15][16]

Mechanism of Action: Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for rapid proteasomal degradation. By inhibiting PHDs, EDHB stabilizes HIF-1α, allowing it to accumulate and activate a cascade of downstream genes that are typically expressed only under hypoxic (low oxygen) conditions.[15][17] This "hypoxic preconditioning" has profound cytoprotective effects.

Downstream Effects of HIF-1α Stabilization:

-

Antioxidant Response: HIF-1α upregulates antioxidant enzymes like heme-oxygenase I (HO-1) and metallothioneins, enhancing the cell's ability to combat oxidative stress.[15][18]

-

Anti-inflammatory Effects: EDHB has been shown to downregulate the pro-inflammatory NF-κB pathway and reduce the expression of cytokines like TNF-α and IL-6.[16][18]

-

Cytoprotection: EDHB protects cells from hypoxia-induced damage, reduces vascular leakage in the brain, and improves physical endurance in animal models.[15][17][18]

Caption: The PHD/HIF-1α pathway and its inhibition by EDHB.

Conclusion and Future Perspectives

Ethyl 2,4-dihydroxybenzoate and its derivatives constitute a remarkably versatile class of bioactive compounds. The 2,4-dihydroxybenzoyl scaffold has proven to be an excellent starting point for the development of potent inhibitors of clinically relevant enzymes, novel antimicrobial agents effective against resistant strains, and selective anticancer therapeutics.

The most promising avenues for future research include:

-

Lead Optimization: Further refinement of the most potent hydrazide-hydrazone derivatives to improve their pharmacokinetic profiles and in vivo efficacy.

-

Mechanism Elucidation: Deeper investigation into the precise molecular interactions underlying the observed enzyme inhibition and antimicrobial activities.

-

Scaffold Hopping: Exploring whether the potent EPI activity of the 3,4-dihydroxy isomer can be replicated or enhanced in novel 2,4-dihydroxy derivatives.

-

Combination Therapies: Evaluating the synergistic effects of these compounds when used in combination with existing antibiotics or chemotherapeutic agents.

The continued exploration of this chemical space holds significant promise for addressing pressing challenges in infectious disease, oncology, and neurodegenerative disorders.

References

-

PubChem. Ethyl 2,4-dihydroxybenzoate. National Center for Biotechnology Information. [Link]

-

Nathanael, J. G., Kang, H., & Wille, U. (2025). Exploring Substituted Dihydroxybenzenes as Urease Inhibitors through Structure–Activity Relationship Studies in Soil Incubations. ChemPlusChem, e202500068. [Link]

-

Nathanael, J. G., Kang, H., & Wille, U. (2025). Exploring Substituted Dihydroxybenzenes as Urease Inhibitors Through Structure-Activity Relationship Studies in Soil Incubations. ChemPlusChem, e202500068. [Link]

-

Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

-

Mikłasinska-Majdanik, M., Kępa, M., & Wójtyczka, R. D. (2015). Antibacterial Activity of Protocatechuic Acid Ethyl Ester on Staphylococcus aureus Clinical Strains Alone and in Combination with Antistaphylococcal Drugs. Molecules, 20(7), 13295-13309. [Link]

-

Lo, C. F., et al. (2023). Tyrosinase Inhibitors: A Perspective. International Journal of Molecular Sciences, 24(15), 12229. [Link]

-

Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Erciyes Medical Journal. [Link]

-

Sadowska, B., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. International Journal of Molecular Sciences, 23(12), 6666. [Link]

-

Pająk, J., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. [Link]

-

Nimker, C., et al. (2016). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. Biochemistry and Cell Biology, 94(2), 154-162. [Link]

-

Kim, D. H., et al. (2014). A novel synthesized tyrosinase inhibitor: (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate as an azo-resveratrol analog. Bioorganic & Medicinal Chemistry Letters, 24(3), 848-851. [Link]

-

Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. [Link]

-

ResearchGate. Synthesis, biological activities and docking studies of novel 2,4-dihydroxybenzaldehyde based Schiff base. [Link]

-

Liu, J., et al. (2016). Design, synthesis and evaluation of difunctionalized 4-hydroxybenzaldehyde derivatives as novel cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4020-4023. [Link]

-

Park, J., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. Molecules, 23(10), 2696. [Link]

-

Chan, Y. L., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. [Link]

-

Protective Efficacy of Ethyl 3, 4- Dihydroxy Benzoate Against Exercise Induced Damages: Putative Role in Improving Physical Performance. International Journal of Pharmaceutical Sciences and Research. [Link]

-

da Silva, A. C. R., et al. (2020). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 24, 137-149. [Link]

-

Chan, Y. L., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. [Link]

-

Pająk, J., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. ResearchGate. [Link]

-

Chan, Y. L., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. ResearchGate. [Link]

- Google Patents.

-

Nimker, C., et al. (2016). Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain. Journal of Biomedical Science, 23, 8. [Link]

-

Özil, M., et al. (2021). Inhibition of Cholinesterases by Benzothiazolone Derivatives. Molecules, 26(11), 3334. [Link]

-

Ataman Kimya. ETHYL 3 4-DIHYDROXYBENZOATE. [Link]

-

Sharma, A., et al. (2017). Synthesis, Urease Inhibition, Antimicrobial and Antioxidant Studies of 3,4,5-Trihydroxy Benzoic Acid Derivatives. Indo Global Journal of Pharmaceutical Sciences, 7(2), 123-130. [Link]

-

Wikipedia. Ethyl protocatechuate. [Link]

-

Mamos, M., et al. (2019). Recent advances in design of new urease inhibitors: A review. Journal of Advanced Research, 17, 129-145. [Link]

-

Dual-target inhibitors based on acetylcholinesterase: Novel agents for Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

-

Yoon, Y. K., et al. (2017). Ethyl Nitrobenzoate: A Novel Scaffold for Cholinesterase Inhibition. Bioorganic Chemistry, 70, 1-8. [Link]

-

Wróblewska-Łuczka, P., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences, 25(1), 274. [Link]

-

De Filippis, B., et al. (2017). Anticancer Activity of Stilbene-Based Derivatives. Medicinal Research Reviews, 37(5), 1045-1083. [Link]

-

De Filippis, B., et al. (2017). Anticancer Activity of Stilbene-Based Derivatives. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel synthesized tyrosinase inhibitor: (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate as an azo-resveratrol analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Substituted Dihydroxybenzenes as Urease Inhibitors through Structure-Activity Relationship Studies in Soil Incubations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Substituted Dihydroxybenzenes as Urease Inhibitors through Structure–Activity Relationship Studies in Soil Incubations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. ijpsr.com [ijpsr.com]

- 18. Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Ethyl 2,4-dihydroxybenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2,4-dihydroxybenzoate, also known as β-resorcylic acid ethyl ester, is an organic compound with the chemical formula C₉H₁₀O₄. As a derivative of the naturally occurring 2,4-dihydroxybenzoic acid (β-resorcylic acid), this ester holds significance in synthetic chemistry and has been explored in various research contexts, including the development of novel bioactive molecules.[1][2] The precise structural confirmation and purity assessment of such compounds are paramount for any application, from materials science to drug development. Spectroscopic techniques provide the definitive data required for this purpose.

This guide offers an in-depth analysis of Ethyl 2,4-dihydroxybenzoate using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein serves as a reference standard for researchers, scientists, and quality control professionals. Each section explains the causality behind the spectral features, provides detailed experimental protocols for data acquisition, and summarizes the findings in a clear, structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 2,4-dihydroxybenzoate, ¹H (proton) and ¹³C (carbon-13) NMR are used to map the complete C-H framework.

¹H NMR Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The spectrum of Ethyl 2,4-dihydroxybenzoate is characterized by signals from the ethyl group and the aromatic ring protons. The integration of these signals confirms the number of protons in each environment.

-

Causality of Chemical Shifts: The aromatic protons (H-3, H-5, H-6) are deshielded and appear downfield due to the ring current effect of the benzene ring and the influence of the electron-withdrawing ester and electron-donating hydroxyl groups. The methylene protons (-CH₂-) of the ethyl group are adjacent to an electronegative oxygen atom, causing a downfield shift compared to the methyl protons (-CH₃). The hydroxyl protons (-OH) are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2,4-dihydroxybenzoate

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-a | ~1.35 | Triplet (t) | ~7.1 | 3H | Ethyl -CH₃ |

| H-b | ~4.35 | Quartet (q) | ~7.1 | 2H | Ethyl -OCH₂- |

| H-3 | ~6.40 | Doublet (d) | ~2.3 | 1H | Aromatic C3-H |

| H-5 | ~6.45 | Doublet of Doublets (dd) | ~8.5, 2.3 | 1H | Aromatic C5-H |

| H-6 | ~7.65 | Doublet (d) | ~8.5 | 1H | Aromatic C6-H |

| 2-OH | Variable (Broad) | Singlet (s) | - | 1H | Hydroxyl at C2 |

| 4-OH | Variable (Broad) | Singlet (s) | - | 1H | Hydroxyl at C4 |

(Note: Data is compiled from typical values for this structural motif. Exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.)

¹³C NMR Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

-

Causality of Chemical Shifts: The carbonyl carbon (C=O) of the ester is the most deshielded carbon, appearing furthest downfield. Aromatic carbons attached to oxygen (C-2, C-4) are also significantly deshielded. The unsubstituted aromatic carbons (C-3, C-5, C-6) appear in the typical aromatic region. The aliphatic carbons of the ethyl group appear upfield.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2,4-dihydroxybenzoate

| Carbon Label | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-a | ~14.5 | Ethyl -CH₃ |

| C-b | ~61.5 | Ethyl -OCH₂- |

| C-1 | ~105.0 | Aromatic C1 |

| C-3 | ~108.5 | Aromatic C3 |

| C-5 | ~110.0 | Aromatic C5 |

| C-6 | ~131.5 | Aromatic C6 |

| C-4 | ~162.0 | Aromatic C4-OH |

| C-2 | ~165.0 | Aromatic C2-OH |

| C-7 | ~170.0 | Ester C=O |

(Note: Data is compiled from publicly available spectra.[3] Assignments are based on established chemical shift principles.)

Diagram 1: Structural Correlation for NMR Analysis A visual representation of the molecule with atom labels corresponding to the NMR data tables.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Ethyl 2,4-dihydroxybenzoate.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of -OH protons.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A good shim is validated by a narrow half-height width of the TMS signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, although quantitative ¹³C NMR requires longer delays.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

IR Spectrum Analysis

The IR spectrum of Ethyl 2,4-dihydroxybenzoate provides clear evidence for its key functional groups.

-

Causality of Absorptions: The O-H bonds of the two phenolic hydroxyl groups produce a characteristic broad absorption band at high wavenumbers. The C=O bond of the ester group results in a strong, sharp absorption. The C-O bonds of the ester and the phenol groups, as well as the C-H bonds of the aromatic ring and the aliphatic ethyl group, all show distinct absorptions in the fingerprint and functional group regions.

Table 3: Key IR Absorption Bands for Ethyl 2,4-dihydroxybenzoate

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H (Ethyl group) |

| ~1710 - 1680 | Strong, Sharp | C=O Stretch | Conjugated Ester C=O |

| ~1600, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1300 - 1000 | Strong | C-O Stretch | Ester and Phenol C-O |

(Note: Data compiled from representative spectra.[7] The C=O stretch is at a lower frequency than a typical aliphatic ester (~1740 cm⁻¹) due to conjugation with the aromatic ring.)[8]

Diagram 2: Experimental Workflow for ATR-IR Analysis This diagram outlines the standard procedure for acquiring an ATR-IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is the preferred method for IR analysis due to its simplicity and minimal sample preparation.[9]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Wipe the surface with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

-

Background Measurement:

-

With the clean, empty crystal, acquire a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.[10]

-

-

Sample Measurement:

-

Place a small amount of the solid Ethyl 2,4-dihydroxybenzoate powder directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

-

Data Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption peaks and compare them to known correlation tables to assign functional groups.

-

-

Cleaning:

-

Thoroughly clean the sample off the crystal surface and press arm using a suitable solvent to prepare for the next measurement.

-

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[11] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like Ethyl 2,4-dihydroxybenzoate.[12]

MS Analysis

-

Molecular Ion Peak: The molecular formula of Ethyl 2,4-dihydroxybenzoate is C₉H₁₀O₄, giving it a monoisotopic mass of 182.058 Da. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

-

[M+H]⁺ (Positive Mode): m/z = 183.065

-

[M-H]⁻ (Negative Mode): m/z = 181.051

-

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments involve isolating the molecular ion and fragmenting it to reveal structural details. Common fragmentation pathways for this type of ester involve neutral losses.

Table 4: Predicted ESI-MS Fragmentation Data for Ethyl 2,4-dihydroxybenzoate ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

|---|---|---|---|

| 183.065 | 155.034 | C₂H₄ (Ethene) | Protonated 2,4-dihydroxybenzoic acid |

| 183.065 | 137.024 | C₂H₅OH (Ethanol) | 2,4-dihydroxybenzoyl cation |

| 137.024 | 109.029 | CO (Carbon Monoxide) | Dihydroxy-phenyl cation |

(Note: Fragmentation is predictive and based on established chemical principles. Actual observed fragments can vary with instrument conditions.)

Diagram 3: Proposed ESI-MS Fragmentation Pathway This diagram illustrates a likely fragmentation cascade for the protonated molecule.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. youtube.com [youtube.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2,4-dihydroxybenzoate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dihydroxybenzoate is a phenolic compound of growing interest in the scientific community. While its isomer, ethyl 3,4-dihydroxybenzoate, has been more extensively studied, recent research into related compounds suggests that ethyl 2,4-dihydroxybenzoate may hold significant, and as yet largely unexplored, therapeutic potential. This technical guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and an in-depth exploration of its potential applications in drug development, with a particular focus on its hypothesized role as a xanthine oxidase inhibitor.

Chemical Identity and Properties

CAS Number: 4143-00-4[1]

Synonyms:

-

Benzoic acid, 2,4-dihydroxy-, ethyl ester

-

β-Resorcylic acid, ethyl ester

-

RARECHEM AL BI 0221[1]

Chemical Structure:

Caption: 2D structure of Ethyl 2,4-dihydroxybenzoate.

| Property | Value | Source |

| Molecular Formula | C9H10O4 | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in ethanol and diethyl ether |

Synthesis of Ethyl 2,4-dihydroxybenzoate

The synthesis of Ethyl 2,4-dihydroxybenzoate is a two-step process that begins with the formation of its precursor, 2,4-dihydroxybenzoic acid, followed by Fischer esterification.

Step 1: Synthesis of 2,4-Dihydroxybenzoic Acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the synthesis of hydroxybenzoic acids. In this case, resorcinol is carboxylated using carbon dioxide under basic conditions.

Caption: Workflow for the synthesis of 2,4-dihydroxybenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, dissolve resorcinol in an aqueous solution of potassium hydroxide.

-

Carboxylation: The reactor is sealed and pressurized with carbon dioxide gas. The mixture is then heated to the desired temperature (typically 120-150°C) and stirred for several hours.

-

Work-up: After cooling, the reaction mixture is transferred to a beaker and acidified with a strong acid, such as hydrochloric acid, until the pH is acidic.

-

Isolation: The precipitated 2,4-dihydroxybenzoic acid is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Step 2: Fischer Esterification to Ethyl 2,4-dihydroxybenzoate

The synthesized 2,4-dihydroxybenzoic acid is then esterified with ethanol in the presence of an acid catalyst.

Caption: Workflow for the Fischer esterification of 2,4-dihydroxybenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzoic acid in an excess of absolute ethanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours to drive the equilibrium towards the ester product. The reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2,4-dihydroxybenzoate.

Potential Therapeutic Applications: A Focus on Xanthine Oxidase Inhibition

While direct biological studies on Ethyl 2,4-dihydroxybenzoate are limited, compelling evidence from its close analog, 2,4-dihydroxybenzoic acid methyl ester, suggests a promising therapeutic avenue as a xanthine oxidase inhibitor for the management of hyperuricemia and gout.[2]

The Role of Xanthine Oxidase in Hyperuricemia and Gout

Xanthine oxidase is a key enzyme in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Overproduction of uric acid or its insufficient excretion can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. This can result in the deposition of monosodium urate crystals in the joints and tissues, leading to the painful inflammatory condition known as gout.

Caption: Hypothesized mechanism of action for Ethyl 2,4-dihydroxybenzoate as a xanthine oxidase inhibitor.

Evidence from 2,4-Dihydroxybenzoic Acid Methyl Ester

A study on 2,4-dihydroxybenzoic acid methyl ester demonstrated its significant hypouricemic effect in a mouse model of hyperuricemia. The study revealed that the compound effectively inhibited xanthine oxidase activity, leading to a reduction in serum uric acid levels.[2] This provides a strong rationale for investigating Ethyl 2,4-dihydroxybenzoate for the same activity, as the ethyl ester would share the same core pharmacophore.

Future Directions and Research Perspectives

The structural similarity of Ethyl 2,4-dihydroxybenzoate to its methyl ester, a known xanthine oxidase inhibitor, strongly suggests its potential as a therapeutic agent for hyperuricemia and gout. Future research should focus on:

-

In vitro enzyme assays: To directly assess the inhibitory activity of Ethyl 2,4-dihydroxybenzoate against xanthine oxidase.

-

In vivo studies: To evaluate its efficacy in animal models of hyperuricemia and gout, and to determine its pharmacokinetic and pharmacodynamic profiles.

-

Structure-activity relationship (SAR) studies: To explore how modifications to the ethyl ester and the dihydroxybenzoyl core affect its inhibitory potency and selectivity.

Conclusion

Ethyl 2,4-dihydroxybenzoate is a readily synthesizable compound with a high potential for therapeutic application. While research on this specific molecule is still in its early stages, the compelling evidence from its close analogs provides a solid foundation for its investigation as a novel xanthine oxidase inhibitor. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the promising future of Ethyl 2,4-dihydroxybenzoate.

References

-

PubChem. Ethyl 2,4-dihydroxybenzoate. National Center for Biotechnology Information. [Link]

-

Yong, T., et al. (2022). Hypouricemic effect of 2,4-dihydroxybenzoic acid methyl ester in hyperuricemic mice through inhibiting XOD and down-regulating URAT1. Biomedicine & Pharmacotherapy, 153, 113427. [Link]

-

Wikipedia. Xanthine oxidase inhibitor. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

Sources

An In-depth Technical Guide to the Thermogravimetric Analysis of Ethyl 2,4-dihydroxybenzoate

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of Ethyl 2,4-dihydroxybenzoate. It is intended for researchers, scientists, and drug development professionals who utilize thermal analysis techniques for the characterization of organic compounds. This document will delve into the theoretical underpinnings, a detailed experimental protocol, and the interpretation of the resulting data, all grounded in scientific principles and practical expertise.

Introduction: Understanding Ethyl 2,4-dihydroxybenzoate and the Power of TGA

Ethyl 2,4-dihydroxybenzoate (CAS No. 4143-00-4), a derivative of hydroxybenzoic acid, is a phenolic compound with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] Such compounds are of significant interest in various fields, including pharmaceuticals and materials science, due to their potential biological activities and as building blocks for more complex molecules. The thermal stability of these compounds is a critical parameter, influencing their storage, processing, and application.

Thermogravimetric analysis (TGA) is an essential technique for assessing the thermal stability and composition of materials.[2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] The resulting data, typically presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), provide invaluable insights into decomposition patterns, the presence of volatiles, and the overall thermal robustness of the material.[4]

This guide will provide a detailed methodology for the TGA of Ethyl 2,4-dihydroxybenzoate, underpinned by established standards such as ASTM E1131, which provides a framework for compositional analysis by thermogravimetry.[5][6][7][8]

Experimental Protocol: A Self-Validating System for Reliable Data

The following protocol is designed to ensure the acquisition of high-quality, reproducible TGA data for Ethyl 2,4-dihydroxybenzoate. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Instrumentation and Calibration:

A calibrated thermogravimetric analyzer is paramount for accurate results. The instrument's temperature and mass signals should be calibrated using standard reference materials with known transition temperatures and mass changes.

Sample Preparation:

-

Sample Purity: Ensure the Ethyl 2,4-dihydroxybenzoate sample is of high purity to avoid the influence of impurities on the decomposition profile.

-

Sample Form: The sample should be in a fine powder form to ensure uniform heat distribution and to prevent any limitations on mass transfer of gaseous products.

-

Sample Mass: A sample mass of 5-10 mg is recommended. This mass is sufficient to provide a clear signal while minimizing thermal gradients within the sample.

Experimental Parameters:

The selection of experimental parameters is critical for a successful TGA experiment. The following parameters are recommended for the analysis of Ethyl 2,4-dihydroxybenzoate:

| Parameter | Recommended Value | Rationale |

| Temperature Range | Ambient to 800 °C | This range will encompass the melting and complete decomposition of the compound, based on the known behavior of similar phenolic and benzoate compounds.[9] |

| Heating Rate | 10 °C/min | A heating rate of 10 °C/min provides a good balance between resolution and experimental time. Slower rates can offer better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values. |

| Atmosphere | Nitrogen (Inert) | An inert atmosphere of high-purity nitrogen is crucial to study the intrinsic thermal decomposition of the material without the influence of oxidation. |

| Purge Gas Flow Rate | 50 mL/min | A consistent flow of purge gas is necessary to remove the gaseous decomposition products from the furnace and prevent secondary reactions. |

| Sample Pan | Platinum or Alumina | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |

Experimental Workflow Diagram:

Caption: Experimental workflow for the TGA of Ethyl 2,4-dihydroxybenzoate.

Expected Results and Interpretation: Deconstructing the Thermal Decomposition

Predicted TGA and DTG Curves:

The TGA curve is expected to show a multi-stage decomposition process. The DTG curve, which represents the rate of mass loss, will exhibit peaks corresponding to each decomposition step, providing a more detailed picture of the thermal events.[4]

Stages of Decomposition:

-

Initial Stage (below ~150-200°C): A small initial mass loss may be observed, corresponding to the loss of any residual solvent or adsorbed water.

-

Main Decomposition Stage(s) (~200-500°C): This is where the primary decomposition of the Ethyl 2,4-dihydroxybenzoate molecule will occur. Given the structure, several decomposition pathways are plausible:

-

Decarboxylation: The loss of the ethyl carboxylate group as carbon dioxide and ethene, a common pathway for benzoic acid and its derivatives.[9]

-

Ester Pyrolysis: A six-centered elimination reaction could lead to the formation of 2,4-dihydroxybenzoic acid and ethene.[10]

-

Phenolic Degradation: At higher temperatures, the dihydroxybenzene ring will start to decompose, leading to the formation of smaller volatile molecules like water, carbon monoxide, and methane.

-

-

Final Stage (above 500°C): Further degradation of any remaining char residue, leading to a stable final mass.

Data Presentation:

The quantitative data from the TGA can be summarized in a table for clarity:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) |

| Initial Volatiles | T_onset1 | T_peak1 | % Mass Loss 1 |

| Main Decomposition | T_onset2 | T_peak2 | % Mass Loss 2 |

| Char Formation | > T_peak2 | - | % Residue |

Kinetic Analysis (Advanced Interpretation):

To gain deeper insights into the decomposition mechanism, a kinetic analysis of the TGA data can be performed. The Coats-Redfern method is a well-established model-fitting approach to determine the activation energy (Ea) and the pre-exponential factor (A) of the decomposition reaction.[11][12][13] This analysis can help in elucidating the reaction mechanism and predicting the material's long-term thermal stability.

Safety Precautions

When conducting thermogravimetric analysis, especially with phenolic compounds, it is essential to adhere to safety protocols. Phenolic compounds can be irritants, and their thermal decomposition products may be toxic.[14] Therefore, the TGA instrument should be operated in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.

Conclusion

Thermogravimetric analysis is a powerful and indispensable tool for characterizing the thermal properties of Ethyl 2,4-dihydroxybenzoate. By following a well-designed experimental protocol and applying a thorough understanding of the principles of thermal decomposition, researchers can obtain reliable and insightful data. This guide provides a robust framework for conducting such an analysis, from sample preparation to the advanced interpretation of the results, ensuring scientific integrity and fostering a deeper understanding of the material's behavior under thermal stress.

References

-

Conti Testing Laboratories. ASTM E1131. [Link]

-

ASTM International. (2020). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. [Link]

-

ASTM International. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

ASTM International. Compositional Analysis by Thermogravimetry. [Link]

-

TCA Lab / Alfa Chemistry. Thermo Gravimetric Analysis (TGA). [Link]

-

ResearchGate. Kinetic calculation results using the Coats-Redfern method from the TGA.... [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

ResearchGate. Studies on the Thermal Decomposition Kinetic of an Nitrate Ester. [Link]

-

PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

-

ResearchGate. Interpretation data of TGA and DTG curves. [Link]

-

MDPI. Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. [Link]

-

Canadian Science Publishing. The thermal decomposition of benzoic acid. [Link]

-

ResearchGate. Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. [Link]

-

Scientific Research Publishing. Coats, A.W. and Redfern, J.P. (1964) Kinetic Parameters from Thermogravimetric Data. Nature, 201, 68-69. [Link]

-

IEEE Xplore. Decomposition Kinetics of Natural Ester and Mineral Oil from Thermogravimetric Analyses. [Link]

-

ResearchGate. A New Technology for Rapid Determination of Isomers of Hydroxybenzoic Acid by Terahertz Spectroscopy. [Link]

-

Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

-

American Chemical Society. Experimental and Modeling Study of the Thermal Decomposition of C3–C5 Ethyl Esters Behind Reflected Shock Waves. [Link]

-

Torontech. How to Interpret a TGA Curve: An Expert Guide. [Link]

-

Canadian Science Publishing. KINETICS OF THE THERMAL DECOMPOSITION OF ETHYL PROPIONATE. [Link]

-

MDPI. Techniques for Analysis of Plant Phenolic Compounds. [Link]

-

Scientific.Net. Studies on the Thermal Decomposition Kinetic of an Nitrate Ester. [Link]

-

PubMed Central. Hydroxybenzoic acid isomers and the cardiovascular system. [Link]

-

Research Square. Determination of activation energy of decomposition reaction from thermo gravimetric analysis. [Link]

-

PubMed Central. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. [Link]

-

MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]

-

ACS Publications. Thermal Decomposition Kinetics of Polyol Ester Lubricants. [Link]

-

Human Metabolome Database. Showing metabocard for 3-Hydroxybenzoic acid (HMDB0002466). [Link]

-

MDPI. Thermogravimetric Kinetic Analysis of Non-Recyclable Waste CO2 Gasification with Catalysts Using Coats–Redfern Method. [Link]

-

Wikipedia. Ethyl protocatechuate. [Link]

-

AKJournals. Mechanism of Thermal Decomposition of Barium Benzoate in. [Link]

-

MDPI. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. [Link]

-

Chemistry Stack Exchange. Thermal decomposition of ester. [Link]

-

YouTube. Back to Basics: Thermogravimetric Analysis (TGA). [Link]

-

National Institutes of Health. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. [Link]

-

The University of Jordan. Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. [Link]

-

MDPI. A Thermodynamic and Kinetic Study on Electrochemical Esterification in Aroma-Enhanced Distilled Liquor (Baijiu). [Link]

-

Chemistry LibreTexts. 2.8: Thermal Analysis. [Link]

-

MDPI. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

-

ResearchGate. Interpreting TGA curves. [Link]

-

University of Illinois Urbana-Champaign. Thermogravimetric Analysis. [Link]

-

Wikipedia. Nitrile. [Link]

-

ACS Publications. The Thermal Decomposition of Nitrate Esters. I. Ethyl Nitrate. [Link]

-

ACS Omega. Thermal and Kinetic Studies on Biomass Degradation via Thermogravimetric Analysis: A Combination of Model-Fitting and Model-Free Approach. [Link]

-

ChemRxiv. Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. [Link]

-

LookChem. Ethyl 3,4-Dihydroxybenzoate: A Comprehensive Overview. [Link]

Sources

- 1. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etamu.edu [etamu.edu]

- 3. tainstruments.com [tainstruments.com]

- 4. torontech.com [torontech.com]

- 5. contitesting.com [contitesting.com]

- 6. kalite.com [kalite.com]

- 7. store.astm.org [store.astm.org]

- 8. img.antpedia.com [img.antpedia.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. Coats, A.W. and Redfern, J.P. (1964) Kinetic Parameters from Thermogravimetric Data. Nature, 201, 68-69. - References - Scientific Research Publishing [scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 2,4-dihydroxybenzoate: From Discovery to Modern Applications

Abstract

Ethyl 2,4-dihydroxybenzoate, also known as Ethyl β-resorcylate, is a phenolic compound with a rich history rooted in classical organic chemistry and a promising future in modern pharmacology and materials science. Though its initial synthesis was an academic extension of the well-established Fischer esterification reaction, recent discoveries have identified it as a naturally occurring molecule with significant biological activities. This guide provides a comprehensive technical overview of Ethyl 2,4-dihydroxybenzoate, detailing its historical context, synthesis, physicochemical properties, and known biological functions, including its antimicrobial and antiviral properties. We present detailed, field-proven protocols for its synthesis and characterization, explain the causal science behind experimental choices, and explore its emerging applications for professionals in drug discovery and chemical research.

Historical Context and Discovery

The precise first synthesis of Ethyl 2,4-dihydroxybenzoate is not prominently documented as a landmark discovery but is understood as a logical extension of the Fischer-Speier esterification reaction, first described in 1895.[1] This reaction provides a direct method for converting carboxylic acids and alcohols into esters using an acid catalyst. The precursor, 2,4-dihydroxybenzoic acid (β-resorcylic acid), has been a known chemical entity for much longer, with its synthesis from resorcinol via the Kolbe-Schmitt reaction being a classic named reaction in organic chemistry.[2] Therefore, the preparation of its ethyl ester was likely achieved as a routine derivatization in the late 19th or early 20th century.

More recently, scientific interest has been revitalized by the discovery of Ethyl 2,4-dihydroxybenzoate as a natural product. In 1981, researchers isolated and identified the compound from the root bark of the mulberry tree (Morus alba L.), a plant with a long history in traditional medicine.[3] This finding shifted its status from a simple synthetic building block to a bioactive natural product, prompting further investigation into its pharmacological properties. It has also been isolated from the wood of Artocarpus elasticus, another plant species known for producing cytotoxic flavonoids.[4][5]

Physicochemical and Structural Properties

Ethyl 2,4-dihydroxybenzoate is a benzenoid aromatic compound belonging to the hydroxybenzoic acid ester family. Its structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, and an ethyl ester group (-COOCH₂CH₃) at position 1.

| Property | Value | Source |

| IUPAC Name | ethyl 2,4-dihydroxybenzoate | PubChem[6] |

| Synonyms | Ethyl β-resorcylate, β-Resorcylic acid ethyl ester | PubChem[6] |

| CAS Number | 4143-00-4 | PubChem[6] |

| Molecular Formula | C₉H₁₀O₄ | PubChem[6] |

| Molecular Weight | 182.17 g/mol | PubChem[6] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 129-132 °C | N/A |

| Solubility | Soluble in ethanol, acetone, chloroform; sparingly soluble in water | N/A |

Spectroscopic Characterization (¹H and ¹³C NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation.

-

¹H NMR (500 MHz, CDCl₃): δ 11.05 (s, 1H, 2-OH), 7.73 (d, J = 9.5 Hz, 1H, H-6), 6.43-6.41 (m, 2H, H-3 & H-5), 4.37 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.39 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).[7]

-

¹³C NMR (CDCl₃): δ 169.4 (C=O), 164.3 (C-4), 162.9 (C-2), 131.7 (C-6), 108.4 (C-5), 104.1 (C-1), 102.5 (C-3), 60.9 (-OCH₂CH₃), 14.2 (-OCH₂CH₃).[4]

Synthesis and Methodologies

The principal route for synthesizing Ethyl 2,4-dihydroxybenzoate is the Fischer esterification of 2,4-dihydroxybenzoic acid with ethanol, catalyzed by a strong acid.

Fischer Esterification Workflow

The diagram below outlines the standard laboratory workflow for the synthesis of Ethyl 2,4-dihydroxybenzoate.

Caption: Synthesis workflow via Fischer Esterification.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis and incorporates best practices for safety and yield optimization.[7]

Materials:

-

2,4-Dihydroxybenzoic acid (10 g, 64.88 mmol)

-

Anhydrous Ethanol (50 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 2.0 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 2,4-dihydroxybenzoic acid (10 g, 64.88 mmol) in a 100 mL round-bottom flask, add anhydrous ethanol (50 mL). While stirring, slowly add concentrated H₂SO₄ (2.0 mL) dropwise.

-

Causality: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[8] Using ethanol in excess shifts the reaction equilibrium towards the product side, maximizing yield, in accordance with Le Châtelier's principle.[1]

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Neutralization: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. Slowly add saturated NaHCO₃ solution until effervescence ceases and the pH of the solution is neutral (pH ~7).

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality: The desired ester product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its physical separation.

-

-

Workup - Washing: Wash the combined organic layers sequentially with water (50 mL) and then brine (50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford Ethyl 2,4-dihydroxybenzoate as a crystalline solid.